9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine
Description
This compound features a tricyclic framework with five nitrogen atoms (pentazatricyclo) and two oxygen atoms (dioxa), forming a complex heterocyclic system. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs suggest it is likely synthesized via cyclization reactions involving polyamine and oxygen-containing precursors . Its molecular weight is estimated to be ~250–300 g/mol based on similar tricyclic compounds (e.g., C14H11N3O2 at 253.26 g/mol ).
Properties
IUPAC Name |
9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N7O2/c7-1-2(8)4-6(13-15-11-4)9-5-3(1)10-14-12-5/h7,11H,8H2,(H,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWXVTZQJDOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C2C(=NC3=NON=C3C1=N)NON2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine typically involves multi-step reactions. One common synthetic route includes the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water under continuous stirring for about 2 hours. The resulting product is a white crystalline compound with high melting points .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential analgesic and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It has been investigated for its antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism by which 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine exerts its effects involves interactions with various molecular targets. For instance, its analgesic activity is believed to be due to its interaction with specific receptors in the nervous system, leading to the inhibition of pain signals . The compound’s antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous heterocycles:
Key Comparative Insights:
Heteroatom Composition: The target compound’s five nitrogen atoms and two oxygens distinguish it from tetraazatricyclo analogs (e.g., ), which lack oxygen and have fewer nitrogens. Sulfur substitution in enhances lipophilicity, whereas the target’s oxygen atoms may improve aqueous solubility.
Synthetic Complexity :
- Tricyclic systems with multiple heteroatoms (e.g., ) often require multistep syntheses involving cyclization or coupling reactions. For example, describes triethylamine-mediated coupling in dichloromethane for a related macrocycle . The target compound likely employs similar strategies but with nitrogen-rich precursors.
Functional Group Reactivity: The imino and amine groups in the target compound suggest utility in coordination chemistry or as a ligand, akin to , which binds proteins in PDB entries. Pyridinyl groups in confer aromatic stability, whereas the target’s tricyclic framework may impose steric constraints affecting reactivity.
Biological and Pharmacological Potential: Compounds like and highlight the importance of heteroatom-rich tricyclics in drug discovery. The target’s amine and imino groups could mimic bioactive motifs in kinase inhibitors or antimicrobial agents.
Research Findings and Implications
- Structural Rigidity : The tricyclic core of the target compound likely enhances metabolic stability compared to macrocyclic amines (e.g., ’s 1,4,8,11-tetraazacyclotetradecane derivatives ), which are more flexible and prone to enzymatic degradation.
- Solubility vs. Bioavailability : While oxygen atoms improve solubility, the high nitrogen content may reduce membrane permeability. Balancing these properties is critical for pharmaceutical applications.
- Coordination Chemistry: The compound’s multiple nitrogen donors could act as ligands for transition metals, similar to copper(II) or nickel(II) complexes in .
Biological Activity
The compound 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of tricyclic compounds characterized by multiple nitrogen and oxygen atoms in their structure. Its unique configuration contributes to its biological activity. The systematic name reflects its intricate structure, which includes multiple double bonds and functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₅O₂ |
| Molecular Weight | 265.25 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that the compound may act as an antagonist for certain receptors, particularly the P2X3 and P2X2/3 receptors , which are involved in pain signaling pathways. Antagonism of these receptors suggests potential applications in pain management and inflammatory conditions .
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that compounds with similar structures exhibit significant antinociceptive effects in animal models, suggesting that this compound may also possess pain-relieving properties.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses could make it useful in treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Antinociceptive Activity Assessment
A study evaluated the antinociceptive effects of a related compound in a murine model using the formalin test. The results indicated significant reduction in pain response at various doses, highlighting the potential of tricyclic compounds in pain management .
Case Study 2: Anti-inflammatory Evaluation
Another research effort focused on the anti-inflammatory properties of similar compounds in vitro. The compounds were tested against pro-inflammatory cytokines like TNF-alpha and IL-6. Results showed a marked decrease in cytokine levels, supporting their role as anti-inflammatory agents .
Toxicity Profile
The toxicity of the compound has yet to be thoroughly investigated. Preliminary assessments suggest low cytotoxicity against mammalian cell lines, which is promising for therapeutic applications. Further studies are necessary to establish a comprehensive toxicity profile.
Table 2: Toxicity Data
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HepG2 | >100 | N/A |
| Vero | >100 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
